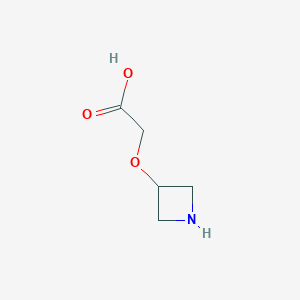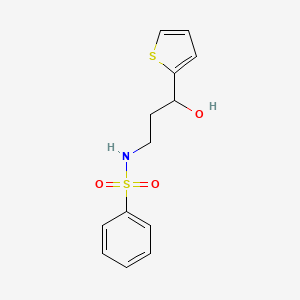
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide, also known as THPP-TF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
Several studies have focused on benzenesulfonamide derivatives for their potent inhibitory effects on enzymes like carbonic anhydrase and kynurenine 3-hydroxylase. These enzymes play critical roles in physiological processes such as fluid balance, cellular respiration, and the metabolism of tryptophan along the kynurenine pathway, which is implicated in various neurological disorders.
- The synthesis and biochemical evaluation of N-substituted benzenesulfonamides have demonstrated high-affinity inhibition of kynurenine 3-hydroxylase, suggesting potential applications in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997).
- Research on carbonic anhydrase inhibitors has revealed that compounds with a sulfonamide moiety can significantly lower intraocular pressure, indicating potential applications in treating glaucoma (A. Casini et al., 2002).
Photodynamic Therapy and Cancer Treatment
Benzenesulfonamide derivatives have also been investigated for their applicability in photodynamic therapy (PDT) for cancer treatment. The photophysical and photochemical properties of these compounds, such as high singlet oxygen quantum yield, are crucial for their effectiveness as photosensitizers in PDT.
- A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their potential as Type II photosensitizers for treating cancer through photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin et al., 2020).
Molecular Design and Synthesis
The design and synthesis of sulfonamide derivatives have been a significant area of research, leading to the development of novel compounds with potential therapeutic applications.
- Novel synthesis methods, such as microwave-assisted synthesis, have been employed to create sulfonamide derivatives with potential applications in medicinal chemistry, including as inhibitors of carbonic anhydrase and other enzymes (H. Gul et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This suggests that the compound may interact with its targets, leading to changes in their activity and potentially affecting cellular processes.
Biochemical Pathways
Given its potential inhibitory effects on enzymes involved in cell growth and proliferation, it is plausible that it may impact pathways related to these processes.
Result of Action
It has been suggested that the compound may cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWOZXJLXPDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
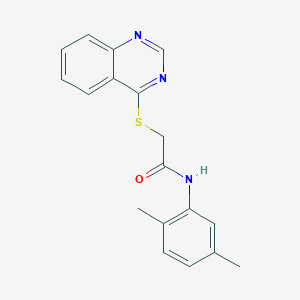
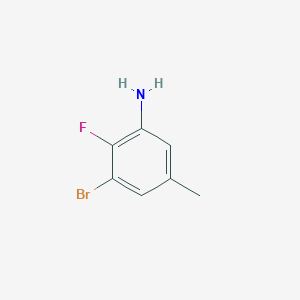
![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
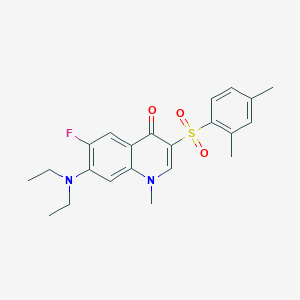

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
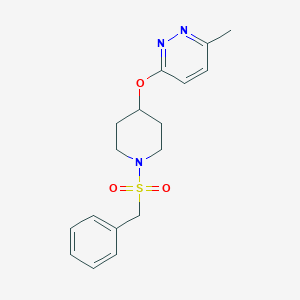

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2466907.png)
